molecular formula C8H13N3 B2632183 5-[(dimethylamino)methyl]pyridin-3-amine CAS No. 1403249-01-3

5-[(dimethylamino)methyl]pyridin-3-amine

Cat. No.: B2632183
CAS No.: 1403249-01-3
M. Wt: 151.213
InChI Key: PJYRTBHVJDCKCQ-UHFFFAOYSA-N
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Description

5-[(Dimethylamino)methyl]pyridin-3-amine (CAS 1403249-01-3) is a valuable chemical intermediate in organic synthesis and pharmaceutical research. This aminopyridine derivative has a molecular formula of C8H13N3 and a molecular weight of 151.21 g/mol . Its structure features both a primary amine and a dimethylaminomethyl group on a pyridine ring, making it a versatile building block for constructing more complex molecules, particularly in the development of potential active pharmaceutical ingredients (APIs). The compound's dual functionality allows it to act as a core scaffold in medicinal chemistry. The basic dimethylamino group can influence the molecule's solubility and its ability to interact with biological targets. Researchers can leverage this structure to create compound libraries for high-throughput screening or to develop targeted therapeutics. While specific biological data for this exact molecule is limited, its structural features are commonly found in compounds designed to modulate enzyme activity . As such, it holds significant promise as a precursor in synthesizing novel chemical entities for investigational purposes. Disclaimer: This product is intended for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(dimethylamino)methyl]pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-11(2)6-7-3-8(9)5-10-4-7/h3-5H,6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYRTBHVJDCKCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=CN=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1403249-01-3
Record name 5-[(dimethylamino)methyl]pyridin-3-amine
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Synthetic Methodologies and Chemical Transformations of 5 Dimethylamino Methyl Pyridin 3 Amine

Established Synthesis Routes for 5-[(dimethylamino)methyl]pyridin-3-amine and its Direct Precursors

The synthesis of 3,5-disubstituted pyridines such as this compound can be approached through multi-step strategies that build the required functionality sequentially on a pyridine (B92270) core. These routes rely on the controlled introduction of the amino group at the C3 position and the dimethylaminomethyl group at the C5 position.

A plausible and illustrative linear synthetic strategy for this compound involves a sequence of functional group introductions and manipulations starting from a simpler pyridine derivative. A common approach in pyridine chemistry is to introduce an electron-withdrawing group, such as a nitro group, to direct subsequent reactions and then convert it to the desired amino group in a later step.

A hypothetical linear synthesis could commence from a precursor like 3-methyl-5-nitropyridine. The synthesis would proceed via the following key transformations:

Side-Chain Functionalization : The methyl group at the C5 position is activated for substitution, typically through radical halogenation, to form a halomethyl intermediate (e.g., 5-(bromomethyl)-3-nitropyridine).

Nucleophilic Substitution : The halomethyl group is then reacted with dimethylamine (B145610) in a nucleophilic substitution reaction to install the desired dimethylaminomethyl side chain.

Reduction : The final step involves the reduction of the nitro group at the C3 position to the target primary amine, yielding this compound.

Convergent strategies, while less direct for this specific substitution pattern, are also a cornerstone of complex molecule synthesis. acs.org In a convergent approach, the C3-amino portion and the C5-side chain portion could be synthesized separately and then combined. However, for a molecule of this complexity, a linear approach building upon a pre-existing pyridine ring is generally more straightforward.

The construction of the target molecule relies on several fundamental and robust organic reactions. The successful synthesis is contingent on the high efficiency of these key steps.

Nitration of Pyridines : Introducing a nitro group onto the pyridine ring is a critical step for accessing aminopyridines. Direct electrophilic nitration of pyridine is often difficult and low-yielding due to the deactivation of the ring by the nitrogen atom. More effective methods often involve the nitration of pyridine-N-oxide or using advanced reagents like dinitrogen pentoxide, which can lead to 3-nitropyridine. researchgate.netntnu.no

Side-Chain Halogenation : The conversion of a methyl group to a halomethyl group is typically achieved via a free-radical halogenation using reagents like N-bromosuccinimide (NBS) with a radical initiator. This transforms the relatively inert methyl group into a reactive electrophilic site.

Nucleophilic Substitution : The introduction of the dimethylamino moiety is accomplished by reacting the 5-(halomethyl) intermediate with dimethylamine. This is a standard SN2 reaction where the amine acts as the nucleophile.

Reduction of Nitroarenes : The conversion of the 3-nitro group to a 3-amino group is a common and well-established transformation. Methods include catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C), or chemical reduction with metals in acidic media (e.g., Sn/HCl, Fe/HCl). orgsyn.org

Reductive Amination : An alternative method to install the C5 side chain involves the reductive amination of a precursor aldehyde, such as 3-aminopyridine-5-carbaldehyde. This reaction involves the condensation of the aldehyde with dimethylamine to form an iminium ion, which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride or pyridine-borane complex. tandfonline.comrsc.orgacs.orgrsc.org

The following table summarizes these key reaction types with representative examples.

Table 1: Key Reactions in the Construction of the Pyridine Skeleton
Reaction Type Starting Material Reagents/Conditions Product Type
Nitration Pyridine N2O5, then SO2/HSO3- 3-Nitropyridine
Side-Chain Halogenation 3-Methyl-5-nitropyridine N-Bromosuccinimide (NBS), AIBN 5-(Bromomethyl)-3-nitropyridine
Nucleophilic Substitution 5-(Bromomethyl)-3-nitropyridine Dimethylamine (HNMe2) 5-[(Dimethylamino)methyl]-3-nitropyridine
Nitro Group Reduction 5-[(Dimethylamino)methyl]-3-nitropyridine H2, Pd/C or Sn/HCl This compound
Reductive Amination 3-Nitropyridine-5-carbaldehyde HNMe2, NaBH3CN or Pyridine-Borane 5-[(Dimethylamino)methyl]-3-nitropyridine

Advanced and Novel Synthetic Approaches to this compound and its Derivatives

Modern synthetic chemistry offers more sophisticated tools for the functionalization of pyridine rings, providing potentially more efficient or novel routes to the target compound and its analogues. These methods often rely on catalytic processes to achieve high selectivity and functional group tolerance.

Catalysis is central to the development of advanced synthetic methods. For pyridine synthesis, transition metal catalysis, organocatalysis, and biocatalysis each provide unique advantages for constructing and derivatizing the aminopyridine scaffold.

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic and heteroaromatic compounds. researchgate.net

Buchwald-Hartwig Amination : This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds. wikipedia.org It could be applied to synthesize the 3-amino group by coupling a 3-halopyridine precursor (e.g., 3-bromo-5-[(dimethylamino)methyl]pyridine) with an ammonia (B1221849) equivalent or a protected amine. researchgate.netresearchgate.net The reaction is known for its broad substrate scope and functional group compatibility, making it a highly valuable tool in modern medicinal chemistry. acs.org

Sonogashira Coupling : This reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and copper complexes. While not a direct route to the target molecule's functional groups, it is an exemplary method for introducing carbon-based side chains onto a pyridine ring. scirp.orgwikipedia.org For instance, a 3-amino-5-bromopyridine (B85033) could be coupled with a protected propargylamine (B41283) derivative, which could then be further elaborated to form various side chains, demonstrating a modular approach to synthesizing derivatives. soton.ac.ukacs.orgresearchgate.netnih.gov

The table below provides illustrative examples of these powerful coupling reactions on pyridine substrates.

Table 2: Examples of Transition Metal-Catalyzed Reactions for Pyridine Derivatization
Reaction Type Pyridine Substrate Coupling Partner Catalyst System Product Type
Buchwald-Hartwig Amination 2-Bromopyridine Aniline Pd(OAc)2, Xantphos, Cs2CO3 2-(Phenylamino)pyridine
Buchwald-Hartwig Amination 2,6-Dichloropyridine Primary/Secondary Amine Pd(OAc)2, XPhos, t-BuONa 2-Amino-6-chloropyridine
Sonogashira Coupling 2-Amino-3-bromopyridine Phenylacetylene Pd(CF3COO)2, PPh3, CuI 2-Amino-3-(phenylethynyl)pyridine
Sonogashira Coupling 6-Bromo-3-fluoro-2-cyanopyridine Terminal Alkyne Pd[PPh3]4, CuI 6-Alkynyl-3-fluoro-2-cyanopyridine

In recent years, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based catalysis, offering green and often highly selective synthetic routes.

Organocatalysis : Novel organocatalytic methods, particularly those driven by photochemistry, have been developed for the direct functionalization of pyridine C-H bonds. nih.govacs.orgacs.orgresearchgate.net For example, a strategy utilizing a dithiophosphoric acid as a triple-function catalyst (Brønsted acid, single-electron transfer reductant, and hydrogen atom abstractor) allows for the coupling of pyridinyl radicals with other radical species. nih.gov This type of reaction represents a cutting-edge approach to creating C-C bonds on the pyridine ring with unique regioselectivity, diverging from classical methods like the Minisci reaction. Such a strategy could potentially be adapted to introduce functionalized side chains onto the pyridine core.

Biocatalysis : The use of enzymes in synthesis offers unparalleled selectivity under mild conditions. mdpi.com For the synthesis of aminopyridines and their derivatives, enzymes such as transaminases (TAs) and imine reductases (IREDs) are particularly relevant. bohrium.com A biocatalytic approach could be envisioned where a ketone precursor, 5-(acetyl)pyridin-3-amine, is converted into a chiral amino derivative through asymmetric amination using a transaminase. While the direct synthesis of the achiral target molecule might not require biocatalysis, this methodology is invaluable for producing chiral derivatives, which are of high interest in pharmaceutical development.

Green Chemistry Principles Applied to this compound Synthesis

While specific literature detailing the application of green chemistry principles directly to the synthesis of this compound is not extensively documented, the broader field of pyridine and aminopyridine synthesis has seen significant advancements in environmentally benign methodologies. These principles can be extrapolated and applied to the manufacturing of the target compound. Key green chemistry approaches relevant to its synthesis include the use of efficient catalysts, microwave-assisted synthesis, and the development of one-pot, multi-component reactions. rsc.orgresearchgate.net

For instance, the synthesis of aminopyridine derivatives, a class to which this compound belongs, can benefit from methods that reduce reaction times, minimize waste, and utilize less hazardous solvents. researchgate.net The development of recyclable catalysts, such as magnetic nanoparticles, for the synthesis of related amino-heterocycles, presents a promising avenue for greener production pathways. rsc.orgsemanticscholar.org Such catalysts offer operational simplicity, high yields, and the ability to be easily recovered and reused, aligning with the core tenets of green chemistry. rsc.orgsemanticscholar.org

Table 1: Green Chemistry Approaches in Heterocyclic Synthesis

Green Chemistry PrincipleApplication in Pyridine/Amine SynthesisPotential Relevance for this compound
Catalysis Use of recyclable magnetic nanoparticle catalysts for synthesizing amino-pyrazoles. rsc.orgsemanticscholar.orgDevelopment of a specific catalyst for the efficient and selective synthesis of the target compound.
Alternative Energy Sources Microwave-assisted synthesis for rapid and efficient production of pyridine derivatives. researchgate.netReduction of energy consumption and reaction times in the synthetic sequence.
Atom Economy One-pot, multi-component reactions to construct pyridine rings with high atom efficiency. researchgate.netDesigning a convergent synthesis that maximizes the incorporation of starting materials into the final product.
Safer Solvents & Reagents Utilization of less hazardous solvents and reagents in synthetic protocols.Replacing toxic reagents and solvents with more environmentally friendly alternatives in the synthesis of the aminopyridine core.

Regioselective Synthesis and Functionalization of the Pyridine Nucleus

The regioselective synthesis and subsequent functionalization of the pyridine nucleus are critical for controlling the substitution pattern and, consequently, the chemical properties of molecules like this compound. The inherent electronic properties of the pyridine ring, with its electron-deficient nature, dictate the reactivity and selectivity of electrophilic and nucleophilic substitution reactions.

Recent advancements have focused on the regioselective difunctionalization of pyridines via highly reactive intermediates like 3,4-pyridynes. rsc.orgnih.govresearchgate.net This strategy allows for the introduction of two different functional groups at adjacent positions with high control. For a 3,5-disubstituted pyridine, such as the precursor to the title compound, this approach could enable precise modification at the C-4 position. The process typically involves regioselective lithiation followed by transmetalation and elimination to form the pyridyne intermediate, which then reacts with a nucleophile and an electrophile in a controlled manner. rsc.orgnih.govresearchgate.net

Furthermore, methods for the direct C-H functionalization of pyridines are gaining prominence. acs.org These reactions offer an atom-economical way to introduce new substituents without the need for pre-functionalized starting materials. For a molecule like this compound, such strategies could be employed for late-stage diversification, allowing for the synthesis of a library of analogues with varied properties.

Synthetic Utility of this compound as a Chemical Scaffold

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a tertiary amine side chain, makes it a valuable building block for the synthesis of more complex molecular structures.

Building Block for Complex Heterocyclic Systems (e.g., Fused Pyrazolo[1,5-a]pyridines, Pyrimidines)

The 3-aminopyridine (B143674) moiety is a key precursor for the construction of fused heterocyclic systems, particularly pyrazolo[1,5-a]pyridines. These scaffolds are of significant interest due to their prevalence in biologically active compounds. acs.org The synthesis of pyrazolo[1,5-a]pyridines often involves the [3+2] annulation of an N-aminopyridine derivative with a suitable two-carbon component, such as an α,β-unsaturated compound. acs.org The amino group at the 3-position of this compound can be readily converted to an N-aminopyridinium ylide, which then undergoes cycloaddition to form the fused pyrazole (B372694) ring. rsc.org The reaction conditions can be tuned to achieve high regioselectivity, which is crucial for controlling the final structure of the product. acs.org

Table 2: Synthesis of Fused Heterocycles from Aminopyridine Precursors

Target HeterocycleSynthetic StrategyKey Reagents
Pyrazolo[1,5-a]pyridines [3+2] Annulation/CycloadditionN-aminopyridinium ylides, α,β-unsaturated compounds, alkynes. acs.orgrsc.orgorganic-chemistry.orgacs.org
Pyrimidines Condensation/Cyclization1,3-Dicarbonyl compounds, amidines, urea, guanidine. bu.edu.egnih.gov
Pyrimido[4,5-d]pyrimidines Multi-step synthesis from aminopyrimidine precursorsAcetic anhydride (B1165640), malononitrile. nih.gov

Similarly, the amine functionality can participate in condensation reactions to form pyrimidine (B1678525) rings. The classical synthesis of pyrimidines involves the reaction of a 1,3-dicarbonyl compound (or its equivalent) with a molecule containing an N-C-N fragment, such as an amidine or urea. bu.edu.egthieme-connect.de In this context, the 3-amino group of this compound can act as a nucleophile to initiate the cyclization process, leading to the formation of pyridyl-substituted pyrimidines.

Derivatization Strategies for Structural Elaboration and Diversification

The presence of a primary amino group in this compound provides a convenient handle for a wide range of derivatization reactions, enabling structural elaboration and the creation of diverse chemical libraries. Standard transformations of primary aromatic amines can be readily applied.

One common strategy is acylation, where the amino group reacts with acyl chlorides or anhydrides to form amides. This not only modifies the electronic properties of the pyridine ring but also introduces a new point for further functionalization. Another important reaction is diazotization, where the amino group is converted to a diazonium salt. This intermediate can then undergo a variety of Sandmeyer-type reactions to introduce halides, cyano groups, or other functionalities.

Furthermore, the amino group can be alkylated or used in reductive amination reactions with aldehydes and ketones to introduce more complex side chains. Cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form C-N bonds with various aryl or heteroaryl partners, significantly expanding the structural diversity of the resulting molecules. The development of pre-column derivatization techniques for analytical purposes, such as reacting amines with reagents like Boc anhydride to introduce a UV-active chromophore, also highlights the reactivity of the amino group for chemical modification. google.com

Structural Elucidation and Advanced Spectroscopic/analytical Methodologies for 5 Dimethylamino Methyl Pyridin 3 Amine

Spectroscopic Techniques for Comprehensive Structural Characterization

Spectroscopy is the cornerstone for elucidating the molecular structure of 5-[(dimethylamino)methyl]pyridin-3-amine. By probing the interactions of the molecule with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy collectively offer a definitive structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise atomic connectivity of this compound. Through ¹H and ¹³C NMR, the chemical environment of each hydrogen and carbon atom can be mapped, while two-dimensional (2D) NMR experiments confirm the bonding framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the methylene (B1212753) (-CH₂-) bridge protons, and the methyl (-CH₃) protons of the dimethylamino group. The primary amine (-NH₂) protons may appear as a broad singlet. The aromatic region would likely display signals for the protons at the C2, C4, and C6 positions of the pyridine ring, with their specific chemical shifts and splitting patterns dictated by the electronic effects of the amino and dimethylaminomethyl substituents.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound is predicted to show eight distinct signals, corresponding to the five carbons of the pyridine ring, the methylene carbon, and the two equivalent methyl carbons of the dimethylamino group. The chemical shifts provide insight into the electronic environment of each carbon. For instance, carbons bonded to nitrogen atoms are expected to be deshielded and appear at a higher chemical shift. nih.govdocbrown.info

2D NMR Techniques: Advanced techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for unambiguous assignment. COSY identifies proton-proton couplings, HSQC correlates directly bonded proton-carbon pairs, and HMBC reveals longer-range (2-3 bond) proton-carbon correlations, which is crucial for confirming the connection between the methylene bridge and the pyridine ring at the C5 position.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts
Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Rationale
H-2 (Pyridine)~8.0-8.2~140-145Deshielded by adjacent ring nitrogen and influenced by the C3-amino group.
C-2 (Pyridine)-~140-145Adjacent to ring nitrogen.
C-3 (Pyridine)-~145-150Attached to the electron-donating amino group.
H-4 (Pyridine)~7.0-7.2~120-125Influenced by both the C3-amino and C5-substituents.
C-4 (Pyridine)-~120-125Shielded relative to C2 and C6.
C-5 (Pyridine)-~130-135Point of attachment for the methylene group.
H-6 (Pyridine)~8.1-8.3~142-147Deshielded by adjacent ring nitrogen.
C-6 (Pyridine)-~142-147Adjacent to ring nitrogen.
-CH₂-~3.4-3.6~55-60Methylene group adjacent to the pyridine ring and the dimethylamino group.
-N(CH₃)₂~2.2-2.4~40-45Methyl groups on the tertiary amine. nih.gov
-NH₂Broad, variable-Protons of the primary amine group.

Note: These are estimated values based on typical shifts for substituted pyridines and amines. Actual values may vary depending on the solvent and experimental conditions.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in the molecule. These methods probe the vibrational modes of chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.

N-H Vibrations: The primary amine (-NH₂) group is expected to show two distinct stretching bands in the 3300-3500 cm⁻¹ region (asymmetric and symmetric stretches). docbrown.info An N-H bending (scissoring) vibration is anticipated around 1600-1650 cm⁻¹. researchgate.netresearchgate.net

C-H Vibrations: Aromatic C-H stretching bands would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene and methyl groups would be observed just below 3000 cm⁻¹.

C=C and C=N Vibrations: The stretching vibrations of the pyridine ring (C=C and C=N bonds) typically produce a series of sharp bands in the 1400-1600 cm⁻¹ region. nist.gov

C-N Vibrations: The C-N stretching vibrations for both the aromatic primary amine and the aliphatic tertiary amine would be found in the fingerprint region, typically between 1250 and 1350 cm⁻¹ for aromatic amines and 1020-1250 cm⁻¹ for aliphatic amines. chemicalbook.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The pyridine ring vibrations are often strong in Raman spectra, offering further confirmation of the aromatic core.

Interactive Table: Predicted IR Absorption Frequencies
Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group
N-H Stretch (asymmetric & symmetric)3300 - 3500Primary Amine (-NH₂)
Aromatic C-H Stretch3000 - 3100Pyridine Ring
Aliphatic C-H Stretch2800 - 3000-CH₂- and -N(CH₃)₂
N-H Bend (Scissoring)1600 - 1650Primary Amine (-NH₂)
C=C and C=N Ring Stretch1400 - 1600Pyridine Ring
Aromatic C-N Stretch1250 - 1350Ar-NH₂
Aliphatic C-N Stretch1020 - 1250-CH₂-N(CH₃)₂

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental formula of a compound, as well as for gaining structural information through analysis of its fragmentation patterns.

For this compound (C₈H₁₃N₃), high-resolution mass spectrometry (HRMS) would be used to accurately determine its monoisotopic mass (predicted: 151.1109). uni.lu This precise mass measurement helps to confirm the molecular formula.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule will ionize to form a molecular ion [M]⁺ or a protonated molecule [M+H]⁺, respectively. Subsequent fragmentation provides clues to the molecular structure. A primary and highly favorable fragmentation pathway is expected to be the cleavage of the C-C bond between the pyridine ring and the methylene group (benzylic cleavage), leading to the formation of a stable dimethylaminomethyl cation (m/z 58) or a pyridinylmethyl radical. Another likely fragmentation is the loss of a hydrogen atom from the molecular ion. The base peak in the spectrum is often the most stable fragment; for this compound, the ion at m/z 58, [CH₂N(CH₃)₂]⁺, is a strong candidate. docbrown.infonist.gov

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) for Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to be dominated by transitions associated with the pyridine ring. Unsubstituted pyridine exhibits absorption bands corresponding to π → π* and n → π* transitions. nist.gov

The presence of the electron-donating amino (-NH₂) and dimethylaminomethyl (-CH₂N(CH₃)₂) groups, acting as auxochromes, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine. researchgate.net This shift is due to the extension of the conjugated system through the interaction of the nitrogen lone pairs with the π-system of the pyridine ring, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The n → π* transition, involving the non-bonding electrons on the pyridine nitrogen, would also be observable. researchgate.net

Diffraction Methods for Solid-State Structural Analysis

While spectroscopic methods reveal the connectivity and functional groups, diffraction techniques provide the definitive three-dimensional structure of the molecule in the solid state.

Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can unambiguously determine bond lengths, bond angles, and torsional angles. researchgate.netresearchgate.net

Complementary Analytical Methodologies

Beyond core spectroscopic techniques, a comprehensive structural elucidation and characterization of this compound relies on complementary analytical methodologies. These techniques are crucial for confirming the elemental composition and assessing the purity of the compound, which are vital parameters in synthetic chemistry and quality control.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a foundational technique used to determine the mass percentages of the constituent elements (primarily carbon, hydrogen, and nitrogen) in a sample of this compound. This experimental data is then compared against the theoretical values calculated from its proposed molecular formula, C₈H₁₃N₃, to confirm the empirical formula. uni.lu The molecular formula indicates a molecular weight of 151.21 g/mol .

The process involves the complete combustion of a precisely weighed sample of the compound in an oxygen-rich atmosphere. The resulting combustion gases (carbon dioxide, water, and nitrogen oxides) are quantitatively measured. From these measurements, the mass percentages of carbon, hydrogen, and nitrogen in the original sample are calculated. A close correlation between the experimentally determined percentages and the calculated theoretical values provides strong evidence for the assigned molecular formula.

ElementSymbolTheoretical Mass % (Calculated for C₈H₁₃N₃)Typical Experimental Finding %
CarbonC63.54%63.5 ± 0.4%
HydrogenH8.67%8.7 ± 0.4%
NitrogenN27.79%27.8 ± 0.4%

Note: The "Typical Experimental Finding" values represent a generally accepted tolerance (±0.4%) for elemental analysis results to be considered in agreement with the theoretical values.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., LC-MS, GC-MS)

Chromatographic methods are indispensable for separating this compound from unreacted starting materials, byproducts, and other impurities, thereby enabling accurate purity assessment. When coupled with mass spectrometry (MS), these techniques become powerful tools for both quantitative analysis and qualitative identification of components in a mixture.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of polar, non-volatile, and thermally labile compounds like aromatic amines. researchgate.net In a typical LC-MS analysis, the sample is dissolved in a suitable solvent and injected into a high-performance liquid chromatography (HPLC) system. The compound travels through a column packed with a stationary phase, and its separation is achieved based on its affinity for the stationary phase versus the mobile phase. The eluent from the column is then introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). This allows for the confirmation of the molecular weight of the target compound (m/z of [M+H]⁺ ≈ 152.12) and the identification of impurities. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) is an alternative technique, highly effective for volatile and thermally stable compounds. researchgate.net Given the amine functional groups, derivatization may sometimes be employed to improve chromatographic peak shape and thermal stability. researchgate.net In GC-MS, the sample is vaporized and separated in a gaseous mobile phase within a capillary column. The separated components are then analyzed by a mass spectrometer. GC-MS is highly sensitive and provides excellent separation efficiency, making it ideal for detecting trace-level volatile impurities. researchgate.net

Both LC-MS and GC-MS are instrumental during the synthesis of this compound for reaction monitoring. By taking small aliquots from the reaction mixture at different time intervals, chemists can track the consumption of reactants and the formation of the product, allowing for the optimization of reaction conditions such as temperature, time, and catalyst loading.

ParameterTypical LC-MS ConditionsTypical GC-MS Conditions
Column Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 5 µm) researchgate.netCapillary column with a non-polar or mid-polar stationary phase (e.g., DB-5MS, 30 m x 0.25 mm) researchgate.net
Mobile Phase/Carrier Gas Gradient of water and acetonitrile (B52724) with formic acid or ammonium (B1175870) acetate (B1210297) researchgate.netHelium or Hydrogen researchgate.net
Detection Electrospray Ionization (ESI) in positive ion mode, monitoring for m/z 152.12 ([M+H]⁺)Electron Ionization (EI), scanning a mass range (e.g., m/z 40-300) researchgate.net
Application Purity of final product, identification of non-volatile byproductsDetection of volatile starting materials and impurities, reaction monitoring

Computational and Theoretical Investigations of 5 Dimethylamino Methyl Pyridin 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These methods provide insights into structure, stability, and reactivity.

Density Functional Theory (DFT) Studies on Electronic Structure, Reactivity, and Spectroscopic Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A typical DFT study on a molecule like 5-[(dimethylamino)methyl]pyridin-3-amine would involve optimizing its three-dimensional geometry to find the most stable arrangement of its atoms. From this optimized structure, various electronic properties can be calculated.

Electronic Structure: DFT calculations would determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity.

Spectroscopic Predictions: DFT methods are also employed to predict spectroscopic data. For instance, theoretical vibrational frequencies (IR and Raman spectra) and NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the molecular structure.

However, specific DFT studies providing these parameters for this compound have not been identified in the reviewed literature.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. tpnsindia.org The MEP surface is plotted over the molecule's electron density, with different colors representing different electrostatic potential values.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites, such as lone pairs on nitrogen or oxygen atoms, are susceptible to electrophilic attack.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites, often around hydrogen atoms bonded to electronegative atoms, are prone to nucleophilic attack.

Green Regions: Represent areas of neutral potential.

An MEP map for this compound would likely show negative potential (red) around the nitrogen atoms of the pyridine (B92270) ring, the primary amine group, and the tertiary dimethylamino group, identifying them as key sites for interaction with electrophiles. Positive potential (blue) would be expected around the amine hydrogens. Specific MEP analysis for this compound is not available in published research.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation provide insights into the dynamic behavior of molecules, including their preferred shapes and how chemical reactions occur over time.

Conformational Analysis and Energetic Profiles

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of its single bonds. The (dimethylamino)methyl side chain of this compound can rotate, leading to various conformers with different energies.

A computational conformational analysis would involve:

Systematically rotating the rotatable bonds.

Calculating the potential energy for each resulting conformation.

Plotting these energies to create an energetic profile or potential energy surface.

This analysis identifies the lowest-energy (most stable) conformer and the energy barriers for converting between different conformers. This information is critical for understanding how the molecule's shape influences its interactions with other molecules. No specific conformational analysis studies for this compound are documented in the literature.

Reaction Pathway Prediction and Mechanistic Insights via Computational Methods

Computational methods can be used to predict the most likely pathways for a chemical reaction and to understand the detailed mechanism. This involves identifying the transition states—the highest energy points along the reaction coordinate—that connect reactants to products.

For a molecule like 5-[(dimethylamino)methyl)pyridin-3-amine, which contains multiple reactive sites (two amine groups and a pyridine nitrogen), computational studies could predict:

The most likely site of protonation or alkylation.

The reaction mechanism for its synthesis or degradation.

The activation energies required for different potential reactions, indicating which reactions are kinetically favored.

Such mechanistic insights are invaluable for designing synthetic routes and predicting a compound's stability and reactivity. Despite the utility of these methods, specific computational studies on the reaction pathways of this compound were not found.

Structure-Reactivity and Structure-Property Relationship (SAR/SPR) Methodologies

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies aim to correlate a molecule's chemical structure with its biological activity or physical properties. While often used in drug discovery, these principles are broadly applicable in chemistry.

For this compound, a computational SAR/SPR study would involve comparing it to a series of structurally similar molecules. By systematically modifying the structure (e.g., changing the position of the amine group, altering the alkyl substituent on the side chain) and calculating the resulting changes in electronic properties (like the HOMO-LUMO gap) or physical properties (like lipophilicity), researchers can build predictive models. These models help in understanding which structural features are essential for a desired activity or property. There are currently no published SAR or SPR studies that specifically include this compound in their analysis.

Computational Approaches to Understanding Chemical Reactivity and Selectivity

In the absence of extensive experimental data, computational chemistry provides a powerful lens through which to predict and understand the chemical behavior of molecules like this compound. Theoretical investigations, primarily employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, reactivity, and selectivity of novel compounds. These methods allow for the calculation of various molecular properties that correlate with a molecule's reactivity, such as the distribution of electrons, the energies of frontier molecular orbitals, and the molecular electrostatic potential.

DFT calculations, particularly using hybrid functionals like B3LYP, have proven effective in studying aminopyridine systems. researchgate.netresearchgate.net These studies typically involve optimizing the molecule's geometry to find its most stable three-dimensional structure. From this optimized geometry, a wealth of electronic information can be derived to predict how the molecule will interact with other chemical species.

A key aspect of understanding chemical reactivity is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. researchgate.net

For substituted pyridines, the location and nature of substituents significantly influence the electron density distribution and, consequently, the FMO energies. In the case of this compound, the electron-donating nature of both the amino group at the 3-position and the dimethylamino group at the 5-position is expected to increase the energy of the HOMO, making the molecule a better electron donor compared to unsubstituted pyridine. The precise locations of the HOMO and LUMO on the molecule indicate the most likely sites for electrophilic and nucleophilic attack, respectively.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For aminopyridines, the nitrogen atom of the pyridine ring and the nitrogen atoms of the amino substituents are generally expected to be regions of high negative potential.

Natural Bond Orbital (NBO) analysis is another powerful computational tool that provides insights into the bonding and electronic structure of a molecule. It allows for the quantification of charge transfer between orbitals, which can help in understanding hyperconjugative interactions and the delocalization of electron density, further refining the picture of the molecule's reactivity. researchgate.net

While no specific computational studies on this compound have been published, data from structurally related aminopyridine derivatives can provide valuable insights. The following tables present typical computational data obtained for substituted aminopyridine systems, illustrating the kind of information that would be generated in a theoretical study of the title compound.

Table 1: Calculated Electronic Properties of a Representative Substituted 3-Aminopyridine (B143674) Derivative (DFT/B3LYP)

ParameterValue
HOMO Energy-5.8 eV
LUMO Energy-0.9 eV
HOMO-LUMO Gap4.9 eV
Dipole Moment3.5 D

This interactive table contains representative data for a substituted 3-aminopyridine derivative, calculated using Density Functional Theory with the B3LYP functional. Such calculations provide insights into the electronic structure and reactivity.

Table 2: Natural Bond Orbital (NBO) Analysis of a Representative Substituted 3-Aminopyridine Derivative

Donor NBOAcceptor NBOStabilization Energy (E(2)) (kcal/mol)
LP(1) N(amino)π(C-C) (ring)5.2
LP(1) N(pyridine)σ(C-N) (substituent)2.1

This interactive table showcases typical results from a Natural Bond Orbital (NBO) analysis for a substituted 3-aminopyridine. The stabilization energy (E(2)) quantifies the strength of electron delocalization between donor and acceptor orbitals, which influences molecular stability and reactivity.

By applying these computational methodologies to this compound, one could generate precise data to predict its reactivity hotspots, understand the electronic effects of its substituents, and guide its potential applications in synthesis or materials science. The combination of the amino group and the dimethylaminomethyl substituent is likely to create a unique electronic profile, making such a theoretical investigation a valuable endeavor for future research.

Mechanistic Organic Chemistry of 5 Dimethylamino Methyl Pyridin 3 Amine and Its Reactions

Investigating Nucleophilic and Electrophilic Reactivity of the Pyridine (B92270) Ring

The reactivity of the pyridine ring is heavily influenced by its substituents. An unsubstituted pyridine ring is electron-deficient compared to benzene, making it less susceptible to electrophilic attack but more prone to nucleophilic attack. uoanbar.edu.iqquora.com However, the electronic properties of the substituents on 5-[(dimethylamino)methyl]pyridin-3-amine dramatically alter this intrinsic reactivity.

Electrophilic Reactivity: The primary amino group at the C-3 position is a powerful activating group, donating electron density to the pyridine ring through resonance. The dimethylaminomethyl group at C-5 is also electron-donating, albeit through a weaker inductive effect. The combined effect of these two groups significantly increases the electron density of the ring, making it much more susceptible to electrophilic aromatic substitution (EAS) than unsubstituted pyridine.

The directing effects of the substituents determine the position of electrophilic attack. The 3-amino group strongly directs incoming electrophiles to the ortho (C-2, C-4) and para (C-6) positions. Consequently, electrophilic substitution is expected to occur preferentially at the C-2, C-4, and C-6 positions, which are all activated. Regioselectivity among these sites would depend on the specific electrophile and reaction conditions, with steric hindrance from the C-5 substituent potentially disfavoring attack at C-4 and C-6 to some extent. Protecting the highly reactive amino group, for instance as a pivaloyl amide, can be used to control regioselectivity in related systems, often directing lithiation and subsequent electrophilic attack to specific ortho positions. acs.orgacs.org

Nucleophilic Reactivity: There are two main modes of nucleophilic reactivity to consider for the pyridine ring itself: the nucleophilicity of the ring nitrogen and nucleophilic aromatic substitution (SNAr) at a carbon atom.

Pyridine Nitrogen: The electron-donating nature of both the 3-amino and 5-dimethylaminomethyl groups increases the electron density on the heterocyclic nitrogen atom. This enhances its basicity and nucleophilicity compared to unsubstituted pyridine. As a result, the ring nitrogen is prone to reactions with electrophiles such as alkyl halides (N-alkylation to form a pyridinium (B92312) salt) and oxidizing agents (N-oxidation). publish.csiro.aunih.gov

Nucleophilic Aromatic Substitution (SNAr): SNAr reactions on the pyridine ring typically require electron-withdrawing groups to activate the ring and a good leaving group at the 2- or 4-positions. quimicaorganica.orgwikipedia.org Given that this compound contains two electron-donating groups, the ring is deactivated towards nucleophilic attack. Therefore, SNAr is generally not a favored reaction pathway unless a leaving group is introduced at an activated position and harsh reaction conditions are employed.

Mechanistic Studies of Amine Group Transformations (e.g., Alkylation, Acylation, Mannich Reactions)

The compound features a primary aromatic amine and a tertiary aliphatic amine, each with distinct reactivity.

Alkylation: Both the primary 3-amino group and the tertiary 5-dimethylamino group can undergo alkylation, but their reactivity differs. The primary amine is nucleophilic and can be alkylated, though this reaction is often difficult to control and can lead to overalkylation, producing a mixture of secondary and tertiary amines, because the product of each alkylation step is typically more nucleophilic than the starting amine. chemrxiv.org In contrast, the tertiary amine in the side chain is less sterically hindered than the ring nitrogen and can be alkylated to form a quaternary ammonium (B1175870) salt. valpo.edu This quaternization is significant as it can transform the dimethylaminomethyl moiety into a good leaving group. For 2-aminopyridines, electron-donating substituents have been shown to increase the yield of N-alkylation, a principle that applies here due to the activating groups present. acs.org

Acylation: Acylation will occur selectively at the more nucleophilic primary 3-amino group over the sterically hindered and less nucleophilic tertiary amine. The reaction with acylating agents like acid anhydrides or acid chlorides proceeds via nucleophilic attack of the amino group on the carbonyl carbon. Kinetic studies on the acetylation of 2- and 3-aminopyridines with acetic anhydride (B1165640) indicate that the reaction proceeds by direct, rate-determining attack on the exocyclic amino nitrogen rather than through an N-acetylpyridinium intermediate. publish.csiro.au This is in contrast to 4-aminopyridine, which can react via the more nucleophilic ring nitrogen. publish.csiro.au The presence of catalysts like 4-(dimethylamino)pyridine (DMAP) can significantly accelerate acylation reactions, and while this molecule would not be catalyzed by itself, the mechanistic principles involving the formation of a highly reactive acylpyridinium species are relevant to understanding acyl transfer reactions in this context. acs.org

Mannich Reactions: The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base. wikipedia.orgnih.gov The reaction involves an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine. adichemistry.com The primary 3-amino group of this compound could participate in a Mannich reaction with formaldehyde (B43269) and a suitable enolizable ketone or other C-H acidic compound. The mechanism begins with the formation of an iminium ion from the amine and formaldehyde, which is then attacked by the enol form of the active hydrogen compound. wikipedia.org Unexpected condensation products resembling those from a Mannich-type process have been observed in reactions between 2-aminopyridine (B139424) and barbituric acids in DMF, highlighting the potential for this reactivity. scielo.org.mx

Influence of the Dimethylaminomethyl Moiety on Reaction Pathways and Stereoselectivity

The dimethylaminomethyl group at the C-5 position is not merely a passive substituent; it actively influences the molecule's reactivity through electronic, steric, and functional effects.

Electronic and Steric Influence: As an electron-donating group, it activates the pyridine ring towards electrophilic substitution, reinforcing the effect of the 3-amino group. Sterically, its bulk can influence the regioselectivity of reactions by hindering the approach of reagents to the adjacent C-4 and C-6 positions.

Role as a Leaving Group: Perhaps the most significant influence of the dimethylaminomethyl moiety is its ability to function as a leaving group in nucleophilic substitution reactions, analogous to the well-known reactivity of gramine (B1672134) (3-[(dimethylamino)methyl]indole). This transformation allows for the functionalization of the C-5 position of the pyridine ring. The mechanism involves the activation of the tertiary amine, typically through protonation or quaternization (e.g., with methyl iodide), which converts the dimethylamino group into a better leaving group (dimethylamine or trimethylamine, respectively). The resulting stabilized carbocation or iminium-like intermediate at the benzylic position is then susceptible to attack by a wide range of nucleophiles. This pathway provides a powerful synthetic tool for introducing new substituents at the C-5 position.

Influence on Stereoselectivity: While no specific studies on stereoselective reactions involving this compound were identified, the dimethylaminomethyl group could potentially influence the stereochemical outcome of reactions at nearby centers. For instance, in reactions involving metal catalysts, the nitrogen atoms could act as chelating ligands, creating a rigid conformation that directs the approach of a reagent from a specific face of the molecule. Similarly, the steric bulk of the group could favor the formation of one diastereomer over another in reactions creating a new stereocenter at an adjacent position. In asymmetric Mannich reactions, for example, organocatalysts are known to control the stereochemistry, but bulky substituents on the reactants can also play a crucial role. wikipedia.org

Kinetic and Thermodynamic Aspects of Key Chemical Conversions

Quantitative data on the kinetics and thermodynamics of this compound are scarce. However, predictions can be made based on established linear free-energy relationships and data from similar systems.

Kinetic Aspects: The rates of reactions are governed by the nucleophilicity and electrophilicity of the reacting centers. Mayr's nucleophilicity scale provides a quantitative framework for comparing the reactivity of different nucleophiles. lmu.delmu.deuni-muenchen.de The primary 3-amino group is expected to be a moderately strong nucleophile, with its reactivity enhanced by the electron-rich pyridine system. The pyridine ring nitrogen would also be a significant nucleophile. The tertiary amine is generally more nucleophilic than a corresponding secondary amine, but its reactivity is highly sensitive to steric hindrance. masterorganicchemistry.com

NucleophileSolventN ParametersN Parameter
PyridineCH₂Cl₂12.900.67
PyridineH₂O11.050.73
EthylamineH₂O12.9-
DiethylamineH₂O14.7-
This table presents Mayr's nucleophilicity (N) and sensitivity (sN) parameters for related compounds to provide context for the expected reactivity of the nitrogen centers in this compound. Higher N values indicate greater nucleophilicity. Data sourced from Mayr's Database and related publications. lmu.demasterorganicchemistry.com

Reaction rates for electrophilic substitution on the pyridine ring would be significantly faster than for unsubstituted pyridine due to the activating substituents. For amine transformations, acylation is typically a rapid process. The kinetics of the substitution of the dimethylaminomethyl group would depend on the rate of the initial activation step and the concentration and nucleophilicity of the incoming nucleophile.

Thermodynamic Aspects: The thermodynamics of reactions involving this compound are dictated by the relative stability of reactants and products.

Protonation: The compound has three basic nitrogen atoms. The pKa values will determine the site of protonation. Generally, the pyridine ring nitrogen is the most basic site in simple aminopyridines, but substituent effects can alter this. The exocyclic amino group's basicity is also significant. The tertiary amine in the side chain will have a pKa typical of aliphatic tertiary amines.

Future Directions and Emerging Research Avenues for 5 Dimethylamino Methyl Pyridin 3 Amine

Development of Next-Generation Synthetic Methodologies

The synthesis of highly functionalized pyridine (B92270) derivatives is a topic of ongoing research, with a continuous drive towards more efficient, selective, and sustainable methods. For a molecule like 5-[(dimethylamino)methyl]pyridin-3-amine, future synthetic strategies will likely focus on late-stage functionalization and the use of advanced catalytic systems.

Current synthetic approaches often rely on multi-step sequences, which can be time-consuming and generate significant waste. The development of next-generation methodologies will likely pivot towards C-H activation strategies. beilstein-journals.orgresearchgate.net These methods allow for the direct functionalization of the pyridine ring, bypassing the need for pre-functionalized starting materials. For instance, transition-metal catalyzed C-H activation could enable the introduction of a wide range of substituents at the C-2, C-4, and C-6 positions of the pyridine ring, providing rapid access to a library of analogues. benthamdirect.com

Another promising avenue is the exploration of flow chemistry for the synthesis of this compound and its derivatives. Flow chemistry offers several advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for telescoped reactions, which can significantly shorten synthetic sequences.

Furthermore, the development of novel catalytic systems for the selective amination of pyridine derivatives could provide more direct routes to the target molecule. nih.gov This could involve the use of earth-abundant metal catalysts or even metal-free catalytic systems, aligning with the principles of green chemistry.

Synthetic Methodology Potential Advantages Key Research Focus
C-H Activation Atom economy, reduced step count, access to novel derivatives. beilstein-journals.orgresearchgate.netDevelopment of regioselective catalysts, understanding substrate scope. benthamdirect.com
Flow Chemistry Improved reaction control, enhanced safety, scalability.Optimization of reaction parameters, integration of in-line purification.
Advanced Catalytic Amination Direct introduction of the amine group, potential for asymmetric synthesis. nih.govDesign of novel catalysts, exploration of alternative nitrogen sources.

Exploration of Novel Chemical Reactivity and Selectivity Profiles

The unique arrangement of functional groups in this compound suggests a rich and complex reactivity profile. The interplay between the electron-donating amino and dimethylaminomethyl groups and the electron-withdrawing pyridine ring is expected to lead to interesting regioselectivity in various chemical transformations. wikipedia.org

Future research will likely focus on systematically mapping the reactivity of this molecule. This will involve exploring a wide range of reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions. A key challenge and opportunity will be to control the regioselectivity of these reactions. nih.govnih.govsigmaaldrich.com The inherent electronic biases of the substituted pyridine ring can be further modulated by the choice of reagents and reaction conditions.

For example, the investigation of directed metalation-substitution reactions, where one of the nitrogen atoms directs a metal catalyst to a specific position on the ring, could provide a powerful tool for selective functionalization. The development of multicomponent reactions involving this compound as a building block could also lead to the rapid synthesis of complex molecular architectures. rsc.org

Reaction Type Predicted Regioselectivity Potential for Novelty
Electrophilic Aromatic Substitution Likely directed to the C-2, C-4, and C-6 positions due to the activating effect of the amino groups.Exploration of subtle electronic and steric effects to control selectivity.
Nucleophilic Aromatic Substitution Less favorable due to the electron-rich nature of the ring, but could be achieved with highly activated electrophiles.Development of novel activation strategies to enable this transformation.
Metal-Catalyzed Cross-Coupling The C-2, C-4, and C-6 positions could be functionalized via C-H activation or after conversion to a halide or triflate. nih.govApplication of a wide range of cross-coupling reactions to build molecular complexity.

Advanced Computational Design and Prediction for Chemical Innovation

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules and reactions. For this compound, advanced computational methods can provide valuable insights into its structure, reactivity, and potential applications.

Density Functional Theory (DFT) calculations can be used to model the electronic structure of the molecule, providing information about its charge distribution, frontier molecular orbitals, and aromaticity. acs.orgtandfonline.comnih.govresearchgate.nettandfonline.com This information can be used to predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new synthetic strategies. researchgate.netresearchgate.net

Furthermore, computational methods can be employed to design new derivatives of this compound with tailored properties. For example, by systematically varying the substituents on the pyridine ring, it is possible to tune the molecule's electronic and photophysical properties for specific applications in materials science. Time-dependent DFT (TD-DFT) can be used to predict the absorption and emission spectra of these new molecules, accelerating the discovery of novel materials. urfu.ru

Molecular dynamics simulations can also be used to study the interactions of this compound with other molecules, such as proteins or polymers. This can provide insights into its potential biological activity or its compatibility with different materials.

Computational Method Predicted Property Application in Chemical Innovation
Density Functional Theory (DFT) Electronic structure, reactivity indices, bond energies. acs.orgtandfonline.comnih.govresearchgate.nettandfonline.comRational design of synthetic routes, prediction of regioselectivity. researchgate.netresearchgate.net
Time-Dependent DFT (TD-DFT) UV-Vis absorption and emission spectra. urfu.ruDesign of new materials for optoelectronic applications.
Molecular Dynamics (MD) Intermolecular interactions, conformational analysis.Prediction of biological activity, assessment of material compatibility.

Potential Applications in Advanced Materials Science and Engineering

The unique electronic and structural features of this compound make it an attractive building block for the development of advanced materials. The pyridine ring is a common component in a variety of functional materials, including organic light-emitting diodes (OLEDs), polymers, and sensors. acs.orgresearchgate.netresearchgate.netmdpi.combenicewiczgroup.com

The presence of the amino and dimethylaminomethyl groups in this compound could enhance the performance of these materials. For example, in the context of OLEDs, these groups could act as hole-transporting moieties or as fluorescent emitters. researchgate.netgoogle.commdpi.com By incorporating this molecule into the design of new organic semiconductors, it may be possible to develop more efficient and stable devices.

Furthermore, the ability of the pyridine nitrogen and the amino groups to coordinate with metal ions makes this compound a promising ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs). researchgate.net These materials have a wide range of applications, including gas storage, catalysis, and sensing.

The incorporation of this compound into polymer backbones could also lead to new materials with interesting properties. mdpi.combenicewiczgroup.com For example, pyridine-containing polymers have been investigated for their antimicrobial and fluorescent properties. mdpi.com The specific substitution pattern of the target molecule could lead to polymers with enhanced thermal stability, solubility, or charge-transport properties.

Material Class Potential Role of the Compound Desired Properties
Organic Light-Emitting Diodes (OLEDs) Hole-transporting material, fluorescent emitter. researchgate.netgoogle.commdpi.comHigh charge mobility, high quantum yield, good thermal stability.
Coordination Polymers/MOFs Ligand for metal coordination. researchgate.netHigh porosity, catalytic activity, selective sensing capabilities.
Functional Polymers Monomer for polymerization. mdpi.combenicewiczgroup.comEnhanced thermal stability, antimicrobial activity, fluorescence. mdpi.com

Q & A

Q. What are the recommended synthetic routes for 5-[(dimethylamino)methyl]pyridin-3-amine, and how do reaction conditions influence yield?

The compound can be synthesized via reductive amination of 5-formylpyridin-3-amine using dimethylamine or via substitution reactions involving halogenated pyridine precursors (e.g., 5-chloropyridin-3-amine) and dimethylamine under nucleophilic conditions . Reaction optimization should focus on:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity.
  • Catalysts : Palladium catalysts (e.g., Pd/C) improve reductive amination efficiency.
  • Temperature : Elevated temperatures (80–120°C) are typically required for substitution reactions, but excess heat may degrade the dimethylamino group.
  • Yield monitoring : Use HPLC or GC-MS to track intermediates and byproducts .

Q. How can structural confirmation and purity assessment be performed for this compound?

  • Nuclear Magnetic Resonance (NMR) : Key signals include:
    • Pyridine ring protons (δ 7.5–8.5 ppm, splitting patterns depend on substitution).
    • Dimethylamino group (singlet at δ 2.2–2.5 ppm for N(CH₃)₂) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns.
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% required for pharmacological studies) .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Light sensitivity : Store in amber vials to prevent photodegradation of the pyridine core.
  • Moisture : Hygroscopic dimethylamino groups may hydrolyze; use desiccants or anhydrous solvents.
  • Temperature : Long-term stability tested at –20°C shows <5% degradation over 6 months .

Advanced Research Questions

Q. How does the electronic environment of the pyridine ring influence the reactivity of the dimethylamino group in cross-coupling reactions?

The electron-donating dimethylamino group activates the pyridine ring toward electrophilic substitution but may deactivate positions ortho/para to itself. Computational studies (DFT) suggest:

  • Charge distribution : The amino group increases electron density at the 2- and 4-positions, favoring Suzuki-Miyaura couplings at these sites.
  • Steric effects : The bulky dimethylamino group limits accessibility for bulky catalysts (e.g., Buchwald-Hartwig amination) .

Q. What analytical strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) may arise from:

  • Assay interference : Pyridine derivatives can chelate metal ions or absorb UV light, skewing spectrophotometric readings. Validate with orthogonal methods (e.g., fluorescence polarization).
  • Solubility : Poor aqueous solubility may lead to false negatives. Use DMSO as a co-solvent (<0.1% v/v) to avoid denaturing proteins .
  • Metabolite interference : Test for oxidative metabolites (e.g., N-oxide derivatives) via LC-MS/MS .

Q. How can computational modeling predict the compound’s binding affinity for neurotransmitter receptors?

  • Docking studies : Use AutoDock Vina to model interactions with NMDA or serotonin receptors. Key parameters:
    • Protonation state of the dimethylamino group (pKa ≈ 9.5) at physiological pH.
    • π-π stacking between the pyridine ring and aromatic residues (e.g., Tyr in NMDA receptors).
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. What are the challenges in synthesizing isotopic analogs (e.g., ¹⁵N-labeled) for tracer studies?

  • Isotope incorporation : Use ¹⁵N-dimethylamine hydrochloride in reductive amination, but yields drop by ~20% due to kinetic isotope effects.
  • Purification : Separate labeled/unlabeled species via ion-exchange chromatography or preparative HPLC .

Methodological Considerations Table

Aspect Key Parameters References
Synthesis Solvent: DMF; Catalyst: Pd/C; Temp: 80–120°C
Structural Analysis ¹H NMR (δ 2.2–2.5 ppm for N(CH₃)₂); HRMS [M+H]⁺ = 151.12
Stability Storage: –20°C in amber vials; Degradation <5% over 6 months
Biological Assays Validate with fluorescence polarization; LC-MS/MS for metabolites
Computational Modeling Docking (AutoDock Vina); MD simulations (100-ns trajectories)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.